Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate
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Overview
Description
Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a quinoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the Boc-protected amino group and the ethyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the quinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents such as halides, alkyl groups, or amino groups.
Scientific Research Applications
Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 7-((tert-butoxycarbonyl)amino)quinoline-3-carboxylate include other quinoline derivatives with different substituents, such as:
- Ethyl 7-aminoquinoline-3-carboxylate
- Ethyl 7-(methylamino)quinoline-3-carboxylate
- Ethyl 7-(dimethylamino)quinoline-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The Boc-protected amino group provides stability and ease of handling during synthesis, while the ethyl ester group allows for further chemical modifications.
Properties
Molecular Formula |
C17H20N2O4 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
ethyl 7-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C17H20N2O4/c1-5-22-15(20)12-8-11-6-7-13(9-14(11)18-10-12)19-16(21)23-17(2,3)4/h6-10H,5H2,1-4H3,(H,19,21) |
InChI Key |
JJLSISHVZMRQDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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